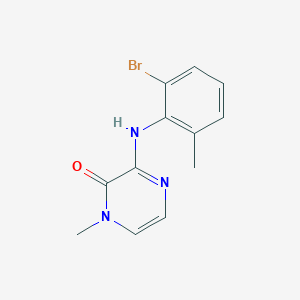

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

Description

3-((2-Bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a brominated and methyl-substituted phenylamino group at position 3 of the pyrazinone core.

Properties

IUPAC Name |

3-(2-bromo-6-methylanilino)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-8-4-3-5-9(13)10(8)15-11-12(17)16(2)7-6-14-11/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGSNASCKGGSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)NC2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one typically involves the following steps:

Bromination: The starting material, 2-methylphenylamine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-6-methylphenylamine.

Coupling Reaction: The brominated amine is then coupled with 1-methylpyrazin-2(1H)-one under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazinone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazinone Derivatives with Aromatic Substitutions

(a) 1-(3-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one ()

- Molecular Formula : C₁₈H₁₆ClN₃O₂

- Key Properties: Molecular Weight (MW): 341.8 logP: 2.41 Hydrogen Bond Acceptors (HBA): 4 Hydrogen Bond Donors (HBD): 1 Polar Surface Area (PSA): 42.85 Ų

Comparison :

The target compound replaces the chlorophenyl and methoxybenzyl groups with a bromo-methylphenyl substituent. Bromine’s higher atomic weight and lipophilicity likely increase the target’s molecular weight and logP (~3.0 estimated), enhancing membrane permeability but reducing aqueous solubility. The methoxy group in ’s compound contributes to polarity, whereas the bromo-methyl group in the target may favor hydrophobic interactions .

(b) 1-(3-Chloro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one ()

- Molecular Formula : C₁₉H₁₈ClN₃O₂

- Key Properties :

- MW: 355.82

- logP: 3.15

- HBA/HBD: 4/1

- PSA: 42.93 Ų

Comparison :

The additional methyl group on the phenyl ring in ’s compound increases logP by ~0.7 compared to . This suggests that alkylation or halogenation (e.g., bromine in the target compound) amplifies lipophilicity, which could improve blood-brain barrier penetration but may require formulation adjustments for solubility .

Pyrazinones with Heterocyclic Amine Substituents

(a) 3-(3-Acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one ()

- Molecular Formula : C₁₁H₁₅N₃O₂

- Key Properties: MW: 221.3 Functional Groups: Acetylated pyrrolidine, pyrazinone

However, the absence of aromatic halogens may reduce electrophilic reactivity, making it less prone to covalent binding in biological systems .

(b) 3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one ()

- Molecular Formula : C₉H₁₄N₄O

- Key Properties: MW: 194.23 Functional Groups: Azetidine with aminomethyl

Comparison: The azetidine ring’s small size and aminomethyl group increase polarity (higher PSA) and solubility compared to the target compound. This structural difference could make ’s compound more suitable for aqueous environments, such as targeting extracellular enzymes .

Brominated Heterocycles in Drug Discovery ()

Compounds like 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one () highlight bromine’s role in enhancing bioactivity. Bromine’s electron-withdrawing effects stabilize π-π interactions in target binding pockets, a property shared with the target compound.

Research Implications

- Bioactivity: The target compound’s bromo-methylphenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases), while the pyrazinone core offers hydrogen-bonding versatility.

- Synthetic Challenges: Bromine’s reactivity requires careful handling (see ’s safety guidelines), and regioselective amination of pyrazinones must be optimized.

Biological Activity

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazinone core substituted with a bromo and methylphenyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities related to 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrazinones have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Pyrazinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one | MCF7 | TBD |

| 3-(4-Chlorophenyl)pyrazin-2(1H)-one | HepG2 | 5.0 |

| 1-Methylpyrazin-2(1H)-one | A549 | 7.5 |

Note: TBD indicates that specific data for this compound is still to be determined.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Pyrazinones are known to interact with targets such as:

- Aurora Kinase : Inhibition can lead to cell cycle arrest.

- Topoisomerases : Disruption of DNA replication and repair processes.

Case Studies

Several case studies have explored the biological activity of pyrazinone derivatives similar to 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one.

Case Study 1: Antitumor Efficacy

A study published in MDPI assessed a series of pyrazinone derivatives against HepG2 and HCT116 cell lines. The results indicated that compounds with similar structural motifs demonstrated IC50 values ranging from 3.25 µM to 17.82 µM, suggesting promising anticancer potential .

Case Study 2: Mechanistic Insights

Research presented in PMC highlighted the role of pyrazinones in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. The study suggested that these compounds could induce apoptosis in cancer cells through epigenetic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.